molecular formula C19H19N5O2 B2884378 N-[2-(1H-indol-3-yl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396793-08-0

N-[2-(1H-indol-3-yl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2884378
CAS No.: 1396793-08-0
M. Wt: 349.394
InChI Key: TUUSHBZDWIJNOI-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic compound that features a unique combination of an indole, pyrazine, and azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting with a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Attachment of the Ethyl Linker: The indole can be functionalized with an ethyl group through alkylation reactions.

    Formation of the Pyrazine Moiety: The pyrazine ring can be synthesized separately and then attached to the indole-ethyl intermediate.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions and then attached to the pyrazine moiety.

    Final Coupling: The final step involves coupling the azetidine ring with the carboxamide group under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-indol-3-yl)ethyl)-1-(pyrazine-2-carbonyl)pyrrolidine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    N-(2-(1H-indol-3-yl)ethyl)-1-(pyrazine-2-carbonyl)piperidine-3-carboxamide: Similar structure but with a piperidine ring instead of an azetidine ring.

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its analogs with pyrrolidine or piperidine rings.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-18(14-11-24(12-14)19(26)17-10-20-7-8-21-17)22-6-5-13-9-23-16-4-2-1-3-15(13)16/h1-4,7-10,14,23H,5-6,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUSHBZDWIJNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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